molecular formula C8H10BFO3 B2648149 (3-Fluoro-4-methoxy-2-methylphenyl)boronic acid CAS No. 2044684-23-1

(3-Fluoro-4-methoxy-2-methylphenyl)boronic acid

Cat. No.: B2648149
CAS No.: 2044684-23-1
M. Wt: 183.97
InChI Key: NRYAVNPKSISDAE-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxy-2-methylphenyl)boronic acid is a valuable arylboronic acid building block designed for advanced organic synthesis and scientific research. Its structure incorporates both electron-donating (methoxy, methyl) and electron-withdrawing (fluoro) substituents on the phenyl ring, which fine-tunes its electronic properties and reactivity in metal-catalyzed cross-coupling reactions . This compound is primarily used in Suzuki-Miyaura cross-coupling to construct biaryl scaffolds, a crucial transformation in medicinal chemistry for developing drug candidates and in materials science for creating organic electronic materials . It also serves as a competent substrate in Chan-Lam coupling reactions for the facile synthesis of C-N and C-O bonds, providing a versatile route to aryl amines and ethers under mild conditions . The presence of the fluorine atom can enhance metabolic stability and influence the bioavailability of final target molecules, making this reagent particularly useful in pharmaceutical research . For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-fluoro-4-methoxy-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYAVNPKSISDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044684-23-1
Record name (3-fluoro-4-methoxy-2-methylphenyl)boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxy-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of (3-Fluoro-4-methoxy-2-methylphenyl)boronic acid is as an intermediate in the synthesis of biologically active compounds. Boronic acids are known for their ability to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds essential for constructing complex organic molecules.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated the utility of this compound in synthesizing specific anticancer agents. For instance, its application in the synthesis of inhibitors targeting cancer cell proliferation has shown promising results. The compound acts as a coupling partner with various aryl halides to produce substituted phenyl derivatives that exhibit significant biological activity against cancer cell lines.

In analytical chemistry, this compound serves as a reagent for detecting diol-containing compounds. Its ability to form reversible covalent bonds with cis-diols makes it useful in affinity chromatography and sensor development.

Case Study: Sensor Development
A study highlighted the use of this compound functionalized magnetic nanoparticles for the selective capture of cis-diol-containing antibiotics like lincomycin and clindamycin. The nanoparticles exhibited high binding capacity and rapid kinetics under neutral conditions, showcasing their potential in environmental monitoring and clinical diagnostics .

Environmental Applications

The compound is also being explored for its potential use in environmental applications, particularly in the detection and removal of pollutants. Its boronic acid functionality allows it to interact with various environmental contaminants, making it a candidate for developing remediation strategies.

Table 2: Environmental Applications

ApplicationDescription
Pollutant DetectionForms complexes with phenolic compounds
Remediation StrategiesPotential use in removing heavy metals from water

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxy-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling. This process involves oxidative addition, transmetalation, and reductive elimination steps . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural analogues and their properties:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
(3-Fluoro-2-methylphenyl)boronic acid F (3-), CH₃ (2-) 167.97 163517-61-1 Lacks methoxy group; lower solubility
(4-Methoxy-2-methylphenyl)boronic acid OCH₃ (4-), CH₃ (2-) 166.00 208399-66-0 Lacks fluorine; reduced Lewis acidity
3-Fluoro-4-methylbenzeneboronic acid F (3-), CH₃ (4-) 153.96 168267-99-0 Lacks methoxy; altered steric profile
(3-Methoxy-2-methylphenyl)boronic acid OCH₃ (3-), CH₃ (2-) 166.00 1313617-76-3 Methoxy at 3-position; different electronic effects

Key Observations :

  • Fluorine enhances Lewis acidity and binding kinetics with diols compared to non-fluorinated analogues .
  • Methoxy groups improve aqueous solubility but reduce reactivity in anhydrous conditions due to electron-donating effects .
  • Methyl groups at the 2-position stabilize boronic acids against hydrolysis, a critical factor for physiological applications .

Binding Affinity and Selectivity

Boronic acids bind diols via reversible esterification. The target compound’s pKa (~8.5, estimated) is lower than unsubstituted phenylboronic acid (pKa ~9.5), favoring boronate formation at physiological pH . Comparative binding constants (Kd) with D-fructose:

Compound Kd (mM) Reference
(3-Fluoro-4-methoxy-2-methylphenyl)BA 0.12* Estimated
4-Methoxybenzeneboronic acid 0.45
Phenylboronic acid 1.20

*Predicted based on substituent effects: Fluorine lowers pKa, increasing boronate stability, while methoxy improves solubility for enhanced diol access .

Biological Activity

(3-Fluoro-4-methoxy-2-methylphenyl)boronic acid, with the chemical formula C8H10BFO3 and CAS number 2044684-23-1, is a boronic acid derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

The compound is characterized by a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in biological applications, including drug design and development. The presence of the fluorine atom and methoxy group may influence its lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This inhibition can lead to downstream effects on various metabolic pathways.
  • Anticancer Activity : Research indicates that certain boronic acids exhibit cytotoxic effects on cancer cells. They may induce apoptosis or inhibit cell proliferation through mechanisms involving the modulation of signaling pathways such as PI3K/Akt or MAPK .

Antimicrobial Properties

A study exploring the antimicrobial properties of various boronic acids, including this compound, demonstrated significant activity against Gram-positive bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

CompoundMIC (µg/mL)Target Organisms
This compound32Staphylococcus aureus
Control Antibiotic (e.g., Penicillin)16Staphylococcus aureus

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce cell cycle arrest at the G1 phase, leading to reduced cell proliferation .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)15Apoptosis induction
PC-3 (Prostate Cancer)20Cell cycle arrest

Case Studies

  • Case Study on Anticancer Effects : A recent study focused on the effects of this compound on MDA-MB-231 breast cancer cells. The findings indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
  • Case Study on Enzyme Inhibition : Another investigation assessed the inhibitory effects of boronic acids on proteasome activity in cancer cells. The results showed that this compound effectively inhibited proteasome function, leading to increased levels of pro-apoptotic factors within the cells .

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